molecular formula C13H16O3 B14202133 1-Phenylpropan-2-yl 3-oxobutanoate CAS No. 838871-61-7

1-Phenylpropan-2-yl 3-oxobutanoate

Cat. No.: B14202133
CAS No.: 838871-61-7
M. Wt: 220.26 g/mol
InChI Key: CIJZIKPUOPDLJG-UHFFFAOYSA-N
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Description

1-Phenylpropan-2-yl 3-oxobutanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of both phenylpropanol and oxobutanoate, combining features of both structures

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpropan-2-yl 3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 1-phenylpropan-2-ol with 3-oxobutanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Another method involves the alkylation of 3-oxobutanoate with 1-phenylpropan-2-yl halide in the presence of a base, such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction under milder conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

1-Phenylpropan-2-yl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it serves as a substrate for various esterases and hydrolases.

    Industry: The compound is used in the production of fine chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Phenylpropan-2-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in biological systems, the compound can be hydrolyzed by esterases to release active metabolites that exert their effects on target pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone (1-Phenyl-2-propanone): Similar in structure but lacks the ester group.

    Ethyl acetoacetate (Ethyl 3-oxobutanoate): Similar ester functionality but lacks the phenyl group.

    Phenylpropanoic acid: Similar phenyl group but different functional groups.

Uniqueness

1-Phenylpropan-2-yl 3-oxobutanoate is unique due to its combination of a phenyl group and an ester group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

838871-61-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-phenylpropan-2-yl 3-oxobutanoate

InChI

InChI=1S/C13H16O3/c1-10(14)8-13(15)16-11(2)9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3

InChI Key

CIJZIKPUOPDLJG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC(=O)CC(=O)C

Origin of Product

United States

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